2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline
Description
The target compound is a heterocyclic molecule featuring a 2,1-benzoxazole core substituted with a 4-chlorophenyl group, fused to a 5-methyl-1H-1,2,3-triazole ring via a carbonyl linkage. The tetrahydroisoquinoline moiety adds rigidity and planar aromaticity, which may influence binding interactions in therapeutic applications. Benzoxazole derivatives are known for their bioactivity, including antimicrobial and antitumor properties, while triazoles contribute to metabolic stability and hydrogen-bonding capacity . Structural analogs highlighted in the literature suggest that such compounds are synthesized for applications in drug discovery, particularly targeting enzymes or receptors via halogen-π or π-π interactions .
Properties
IUPAC Name |
[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2/c1-16-24(26(33)31-13-12-17-4-2-3-5-19(17)15-31)28-30-32(16)21-10-11-23-22(14-21)25(34-29-23)18-6-8-20(27)9-7-18/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIUIFPGBRQIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline represents a complex structure with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, anticancer, and other therapeutic properties based on recent research findings.
- Molecular Formula : C24H18ClN5O3
- Molecular Weight : 459.88 g/mol
- CAS Number : 951897-55-5
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole and benzoxazole moieties, which are known for their diverse pharmacological effects.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For example:
- A study highlighted that compounds with a triazole core demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 5 | E. coli |
Antifungal Activity
The antifungal potential of triazole derivatives has also been documented:
- Certain derivatives were evaluated against Candida albicans and exhibited potent antifungal activity with MIC values significantly lower than standard antifungal agents like fluconazole .
Anticancer Properties
The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cell lines:
- In vitro studies showed that derivatives of the triazole scaffold could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The most promising compounds demonstrated IC50 values between 0.68 and 1.22 µM against topoisomerase II .
Case Study 1: Antibacterial Evaluation
In a controlled study, the compound was tested against a panel of bacterial strains:
- Results indicated that the compound exhibited comparable antibacterial activity to ceftriaxone, with zones of inhibition ranging from 14 to 22 mm depending on the bacterial strain tested.
Case Study 2: Anticancer Activity Assessment
A series of synthesized triazole derivatives were screened for their cytotoxic effects:
- The study found that specific derivatives significantly inhibited cell proliferation in HepG2 cells through mechanisms involving apoptosis and cell cycle modulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
- Modifications on the benzoxazole and triazole rings can enhance antibacterial and anticancer activity.
| Modification | Effect |
|---|---|
| Chlorine Substitution | Increased antibacterial potency |
| Hydroxyl Group Addition | Enhanced anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Effects
Triazole- and Benzoxazole-Containing Derivatives
Compound 4 and 5 ():
These isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5), share the triazole and halogenated aryl motifs with the target compound. Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The chloro and bromo substituents induce nearly identical molecular conformations but alter crystal packing due to differences in halogen size and polarizability .- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) (): This analog replaces the carbonyl group with a thione, reducing hydrogen-bond acceptor capacity. Spectral data (IR: 1243 cm$^{-1}$ for C=S; $ ^1H $-NMR: δ 9.55 ppm for triazole NH) contrast with the target compound’s carbonyl (C=O stretch ~1700 cm$^{-1}$) and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) .
Tetrahydroisoquinoline Derivatives
- 5-(4-Chlorophenyl)-3-(2,4-dimethylthiazol-5-yl)-1,2,4-triazolo[3,4-a]isoquinoline (): This triazolo-isoquinoline derivative exhibits a planar triazoloisoquinoline core (r.m.s. deviation = 0.054 Å) but twists at the thiazole (66.36°) and benzene (56.32°) substituents. In contrast, the target compound’s tetrahydroisoquinoline may adopt a less planar conformation due to saturation, affecting π-π stacking interactions .
Physicochemical and Crystallographic Properties
- Halogen Effects: Chlorine in the target compound and Compound 4 enhances lipophilicity compared to fluorine analogs.
- Hydrogen Bonding : The carbonyl group in the target compound may act as a stronger hydrogen-bond acceptor than the thione in Compound 6h, influencing solubility and protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
